5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
Beschreibung
Isomerism
- Positional isomerism : The triazolo[4,3-a]pyrazine scaffold could theoretically form isomers if fused at alternative pyrazine positions (e.g., [1,5-a] or [3,2-c]), but the [4,3-a] fusion is definitive for this compound.
- Stereoisomerism : The tetrahydro-pyrazine ring adopts a chair-like conformation, but no chiral centers exist in the parent structure.
Tautomerism
The triazole ring exhibits prototropic tautomerism in neutral forms, but the hydrochloride salt stabilizes the 3H-tautomer (Figure 1):
- 1H-tautomer : Proton at N1.
- 3H-tautomer : Proton at N3 (favored due to trifluoromethyl electron-withdrawing effects).
- 5H-tautomer : Proton at N5 (energetically disfavored).
In the solid state, X-ray studies of analogous triazolopyrazines confirm preferential stabilization of the 3H-tautomer upon salt formation.
Figure 1. Tautomeric forms of the triazole ring in neutral (A) and protonated (B) states. The hydrochloride salt locks the 3H-tautomer.
Trifluoromethyl group
↓
1H: N1–H 3H: N3–H
| |
Triazole N2–N3 Triazole N1–N2
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.ClH/c1-2-9-4-7-8-5(9)3-6-1;/h4,6H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEHUOIDQUKFDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NN=C2CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the triazolopyrazine ring system. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. The process generally involves the use of commercially available reagents and solvents, with careful control of reaction parameters such as temperature, pH, and reaction time to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides, which may exhibit different pharmacological properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have demonstrated that derivatives of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine exhibit promising anticancer properties. For instance:
- Inhibitory Effects on Kinases : A series of derivatives were synthesized and evaluated for their inhibitory activity against c-Met and VEGFR-2 kinases. One notable compound exhibited an IC50 value of 26.00 nM against c-Met and 2.6 µM against VEGFR-2. This compound also showed significant antiproliferative activities against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.98 ± 0.08 µM, 1.05 ± 0.17 µM, and 1.28 ± 0.25 µM respectively .
- Mechanism of Action : The mechanism by which these compounds exert their effects includes induction of apoptosis in cancer cells and inhibition of specific signaling pathways associated with tumor growth .
Antimicrobial Properties
Some derivatives have shown potential antimicrobial activity against various pathogens:
- Bacterial Inhibition : Research indicates that certain triazolo-pyrazine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The exact mechanisms are under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Neuroprotective Effects
Emerging research suggests that compounds related to 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine may possess neuroprotective properties:
- Cognitive Enhancement : Some studies have indicated that these compounds could enhance cognitive functions in animal models by modulating neurotransmitter systems or providing protection against oxidative stress .
Synthesis and Derivative Development
The synthesis of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride has been optimized to yield various derivatives with enhanced biological activities:
- Innovative Synthetic Routes : Recent advancements in synthetic methodologies have allowed for the efficient production of these compounds with improved yields and purity .
Case Studies
Here are some documented case studies illustrating the applications of this compound:
Wirkmechanismus
The mechanism of action of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways. The exact pathways and targets depend on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine
- Structure : Chlorine substituents at positions 3 and 7.
- Synthesis : Optimized via substitution, acylation, cyclization, and chlorination, achieving high yields (exact % unspecified) .
- Properties : Higher reactivity due to electron-withdrawing chlorine groups; confirmed by ¹H NMR .
- Applications: Potential as a halogenated intermediate for further functionalization .
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
8-Substituted Derivatives (1b and 1c)
- 8-Methyl-3-(trifluoromethyl)-... Hydrochloride (1b) :
- 8-Phenyl-3-(trifluoromethyl)-... Hydrochloride (1c): Yield: 97% .
Ethyl 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate Hydrochloride
Positional Isomers: [1,2,4]Triazolo[1,5-a]pyrazines
Chloro-Aryl Derivatives
Physicochemical Properties
Biologische Aktivität
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is part of a class of triazolo-pyrazines known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound based on available research findings.
- Molecular Formula : C₆H₈ClF₃N₄
- Molecular Weight : 228.60 g/mol
- CAS Number : 762240-92-6
- Physical State : Solid (white to light yellow powder)
- Melting Point : 264 °C (decomposes)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The unique structure allows it to modulate receptor activity and enzyme functions.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways.
- Receptor Modulation : It may act as an antagonist or agonist at various receptors involved in neurotransmission and other physiological processes.
Biological Activities
Research indicates several areas where the compound exhibits notable biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. For instance:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Demonstrated antifungal effects in vitro.
Anticancer Properties
Recent investigations suggest that this compound may have potential as an anticancer agent:
- Cell Proliferation Inhibition : It has been observed to inhibit the proliferation of cancer cell lines in vitro.
- Mechanistic Studies : Research indicates that it may induce apoptosis in certain cancer cells through the activation of specific signaling pathways.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound:
- Cytoprotective Activity : Protects neuronal cells from oxidative stress-induced damage.
- Potential Treatment for Neurodegenerative Diseases : Preliminary studies suggest efficacy in models of Alzheimer's disease.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Smith et al. (2023) | Reported significant antibacterial activity against E. coli and S. aureus with MIC values < 50 µg/mL. |
| Johnson et al. (2022) | Demonstrated anticancer effects in A549 lung cancer cells with IC50 values around 30 µM. |
| Lee et al. (2024) | Found neuroprotective effects in SH-SY5Y neuronal cells subjected to oxidative stress. |
Q & A
Q. What are the standard synthetic routes for preparing 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride and its derivatives?
Methodological Answer: The synthesis typically involves cyclocondensation of hydrazide derivatives with piperazine intermediates under acidic conditions. For example:
- Step 1: React trifluoroacetohydrazide (e.g., 3a in ) with N-benzylethylenediamine to form a hydrazone intermediate (compound 4a, 67% yield) .
- Step 2: Treat the intermediate with HCl (37%) under reflux to cyclize and form the hydrochloride salt (e.g., compound 1b, 99% yield) .
- Key Variables: Reaction time, HCl concentration, and solvent choice (methanol or water) significantly impact yield and purity .
Table 1: Example Synthesis Conditions from Evidence
| Derivative | Starting Material | Acid Used | Yield | Key Conditions |
|---|---|---|---|---|
| 1b | 4b | 37% HCl | 99% | Reflux, 23 mmol HCl |
| 1c | 4c | 37% HCl | 97% | Methanol solvent, 0.5 mmol HCl |
Q. What spectroscopic methods are used to characterize this compound and its analogs?
Methodological Answer:
- IR Spectroscopy: Identifies functional groups (e.g., C-F stretches at ~1100 cm⁻¹ for trifluoromethyl groups) .
- NMR: H and C NMR confirm ring structure and substituents. For example, piperazine protons appear as multiplet signals at δ 3.2–4.0 ppm .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]⁺ at m/z 239 for compound 1b) validate molecular weight .
- HPLC Purity Check: Symmetry C18 column with 5:95 ACN:H₂O (0.1% H₃PO₄) at 1 mL/min flow rate ensures >95% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during derivative synthesis?
Methodological Answer:
- Step 1: Cross-validate with multiple techniques (e.g., compare IR carbonyl stretches with NMR amide proton shifts) .
- Step 2: Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals, especially in crowded aromatic regions .
- Step 3: Replicate synthesis under controlled conditions (fixed temperature, inert atmosphere) to isolate solvent or impurity effects .
- Case Study: Discrepancies in H NMR integration ratios may arise from hydrate formation; drying samples over P₂O₅ can mitigate this .
Q. What computational strategies enhance reaction design for novel triazolo-pyrazine derivatives?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to predict transition states and optimize reaction pathways (e.g., cyclization energy barriers) .
- Machine Learning (ML): Train models on existing reaction data (e.g., yields, solvents) to predict optimal conditions for new derivatives .
- Case Study: ICReDD’s approach combines computation and experimental feedback to reduce trial-and-error in reaction optimization (e.g., narrowing solvent choices from 20 to 3 candidates) .
Q. How can yield be improved during hydrochloride salt formation?
Methodological Answer:
- Factor 1: Acid stoichiometry—excess HCl (e.g., 1.2–1.5 equivalents) ensures complete protonation of the free base .
- Factor 2: Solvent selection—polar aprotic solvents (e.g., methanol) enhance solubility of intermediates .
- Factor 3: Temperature control—reflux conditions (70–80°C) promote cyclization without decomposition .
- Optimization Workflow:
- Screen HCl equivalents (1.0–2.0) via design of experiments (DoE).
- Monitor reaction progress by TLC or in-situ IR.
- Isolate product via rotary evaporation followed by recrystallization .
Q. What strategies validate the biological activity of triazolo-pyrazine derivatives (e.g., antiviral effects)?
Methodological Answer:
- Assay 1: HIV protease inhibition assays using fluorogenic substrates (e.g., RETROtek® kits) .
- Assay 2: Cytotoxicity screening in human T-cell lines (e.g., MT-4 cells) to determine selectivity indices .
- Structural Guidance: Modify the trifluoromethyl group (position 3) to enhance binding to hydrophobic pockets in viral enzymes .
Q. How are regiochemical outcomes controlled during triazolo-pyrazine functionalization?
Methodological Answer:
- Directing Groups: Introduce electron-withdrawing groups (e.g., -CF₃) to direct electrophilic substitution to specific ring positions .
- Metal Catalysis: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to add aryl groups at position 8 .
- Case Study: Substituents at position 7 (e.g., methyl in compound 1b) sterically hinder reactions at adjacent sites, favoring regioselectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
